

AR231453: A Highly Selective GPR119 Agonist with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR 231453

Cat. No.: B1666077

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AR231453 is a potent and orally available agonist for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. Extensive preclinical data demonstrates a remarkable selectivity of AR231453 for GPR119 with negligible interaction with a wide range of other GPCRs.

GPR119 activation stimulates glucose-dependent insulin secretion from pancreatic β -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells. This dual mechanism of action makes GPR119 an attractive therapeutic target. AR231453 has been instrumental as a tool compound for elucidating the physiological roles of GPR119.

Unparalleled Selectivity Profile

A key attribute of AR231453 is its exceptional selectivity for the GPR119 receptor. In comprehensive screening panels, AR231453 has been tested against more than 230 other G protein-coupled receptors and has been found to be inactive, underscoring its high specificity. [1] This high degree of selectivity is crucial for a therapeutic candidate as it minimizes the potential for off-target effects and associated adverse events.

While specific quantitative data from these extensive selectivity panels are not publicly available in the form of K_i or EC_{50} values for the screened off-targets, the qualitative assessment consistently points towards a lack of significant cross-reactivity. The primary mechanism of action of AR231453 is the activation of GPR119, leading to the stimulation of the

G α s signaling pathway and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

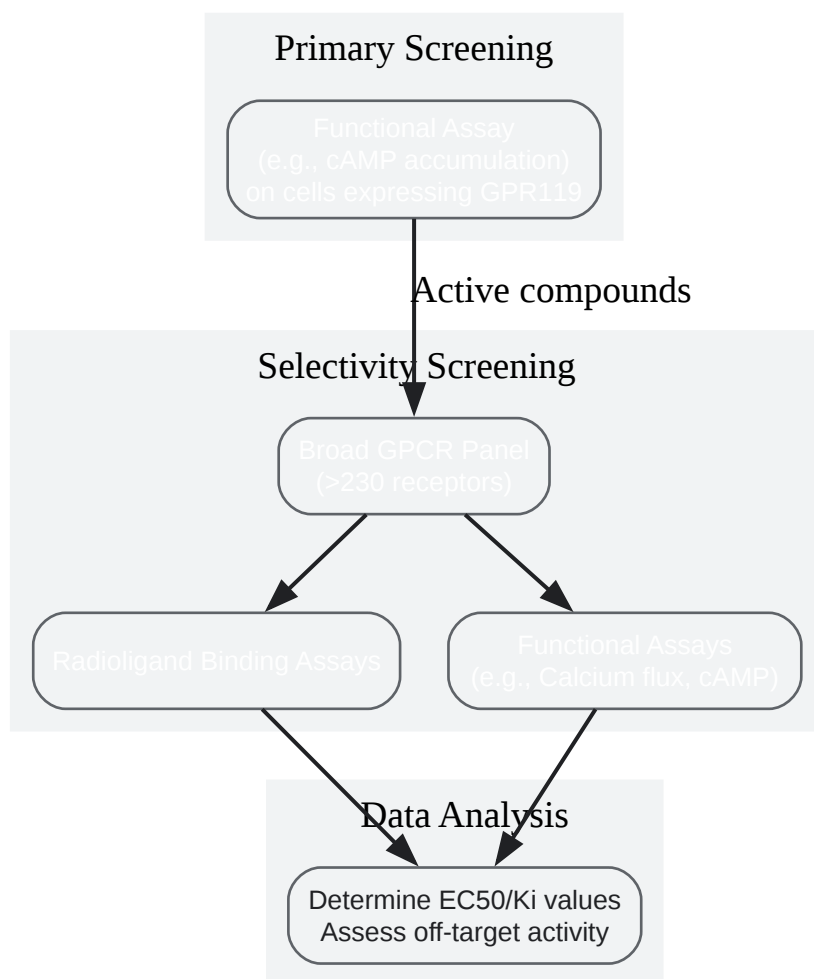
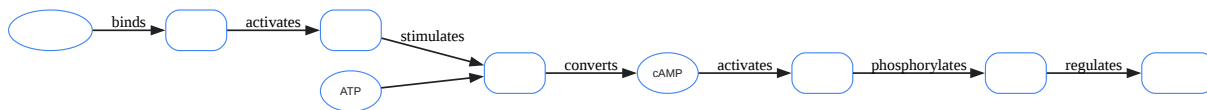
Comparative Analysis

The development of highly selective GPR119 agonists is a continuing effort in the pharmaceutical industry. While direct comparative cross-reactivity data with other GPR119 agonists is scarce in the public domain, the reported profile of AR231453 sets a high benchmark for selectivity.

Compound	Target	Selectivity Profile
AR231453	GPR119 Agonist	Reported to be inactive against a panel of over 230 other GPCRs.
Other GPR119 Agonists	GPR119 Agonist	Selectivity data is often proprietary and not publicly detailed.

Signaling Pathway and Experimental Workflow

The primary signaling pathway initiated by AR231453 upon binding to GPR119 involves the activation of G α s, leading to the stimulation of adenylyl cyclase and the production of cAMP. This can be visualized in the following diagram:



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References

- 1. pubs.acs.org [pubs.acs.org]
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